molecular formula C19H22N2O2 B2505670 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol CAS No. 1803593-64-7

3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B2505670
CAS No.: 1803593-64-7
M. Wt: 310.397
InChI Key: MSHHKFZJQPSMSL-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol is a complex organic compound that features an indole ring, a methoxyphenyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with methoxybenzylamine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The indole ring and methoxyphenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring or methoxyphenyl group.

Scientific Research Applications

3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring and methoxyphenyl group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)propan-1-ol: Lacks the methoxyphenyl group, making it less complex.

    2-(1H-indol-3-yl)ethanamine: Similar indole structure but different functional groups.

    4-methoxyphenylamine: Contains the methoxyphenyl group but lacks the indole ring.

Uniqueness

3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol is unique due to its combination of an indole ring, methoxyphenyl group, and amino alcohol moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-17-8-6-14(7-9-17)11-20-16(13-22)10-15-12-21-19-5-3-2-4-18(15)19/h2-9,12,16,20-22H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHHKFZJQPSMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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